molecular formula C10H10FNO2 B13071851 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione

1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione

Cat. No.: B13071851
M. Wt: 195.19 g/mol
InChI Key: KCLWKRJBXFSKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions can be tailored to achieve high yields and selectivity.

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to various biological targets. This can influence pathways involved in disease processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)-2-methylbutane-1,3-dione can be compared with other fluorinated pyridines, such as:

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)-2-methylbutane-1,3-dione

InChI

InChI=1S/C10H10FNO2/c1-6(7(2)13)10(14)9-4-3-8(11)5-12-9/h3-6H,1-2H3

InChI Key

KCLWKRJBXFSKDK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1=NC=C(C=C1)F

Origin of Product

United States

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